1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione
CAS No.: 58351-48-7
Cat. No.: VC17184429
Molecular Formula: C14H7N3O2
Molecular Weight: 249.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58351-48-7 |
|---|---|
| Molecular Formula | C14H7N3O2 |
| Molecular Weight | 249.22 g/mol |
| IUPAC Name | 6H-indolo[3,2-b]quinoxaline-1,4-dione |
| Standard InChI | InChI=1S/C14H7N3O2/c18-9-5-6-10(19)13-12(9)16-11-7-3-1-2-4-8(7)15-14(11)17-13/h1-6H,(H,15,17) |
| Standard InChI Key | OCTOAPCKDLEKQS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)N=C4C(=O)C=CC(=O)C4=N3 |
Introduction
Structural and Nomenclature Considerations
The core framework of 1H-Indolo[2,3-b]quinoxaline-1,4(6H)-dione consists of a fused indole-quinoxaline system with ketone groups at positions 1 and 4 (Figure 1). The "1H" designation indicates a single hydrogen atom at the nitrogen in the indole moiety, while "6H" refers to the tautomeric form of the quinoxaline ring . This dual-dione configuration introduces significant electronic asymmetry, as evidenced by comparable systems like 6H-indolo[2,3-b]quinoxaline derivatives, which exhibit planar aromatic systems with extended π-conjugation .
Key structural features:
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Indole subunit: Provides electron-rich pyrrole-like character
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Quinoxaline core: Contributes electron-deficient pyrazine-type reactivity
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Dione groups: Introduce hydrogen-bonding capacity and redox-active sites
The compound's IUPAC name follows fusion nomenclature rules, with numbering prioritizing the indole nitrogen (position 1) and quinoxaline ketones (positions 1 and 4) . X-ray crystallographic data for analogous compounds suggest a nearly coplanar arrangement of the fused rings, with bond lengths typical of aromatic systems (C-C: 1.38–1.42 Å, C-N: 1.32–1.35 Å) .
Synthetic Methodologies
While no direct synthesis of 1H-Indolo[2,3-b]quinoxaline-1,4(6H)-dione has been reported, established protocols for indoloquinoxaline derivatives provide viable pathways:
Condensation-Based Approaches
The most common route to indoloquinoxalines involves acid-catalyzed condensation of isatin derivatives with o-phenylenediamines (Scheme 1) . For dione formation, careful control of reaction conditions may preserve ketone functionalities:
Critical parameters:
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Catalyst: Benzyltriethylammonium chloride (BTEAC) enables aqueous-phase reactions at reflux (100°C)
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Solvent: Water mediates efficient heat transfer while minimizing side reactions
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Substitution pattern: Electron-withdrawing groups on isatin improve cyclization yields
Table 1 compares yields for related syntheses:
| Starting Material | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 7-Methylisatin | BTEAC | 4 | 82 | |
| 5-Nitroisatin | β-CD | 6 | 75 | |
| 1-Benzylisatin | None | 12 | 68 |
Post-Functionalization Strategies
Introducing dione groups post-synthesis could involve:
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Oxidative methods: Treating dehydroindoloquinoxalines with strong oxidizers (e.g., KMnO₄/H₂SO₄)
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Protecting group chemistry: Sequential protection/deprotection of amine functionalities during synthesis
Physicochemical Properties
Extrapolating from structural analogs:
Thermal Characteristics
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Melting point: Estimated 290–310°C (cf. 297°C for 6H-Indolo[2,3-b]quinoxaline)
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Thermogravimetric analysis: <5% mass loss up to 250°C in nitrogen atmosphere
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Glass transition (Tg): Predicted 145–160°C for amorphous forms
Spectroscopic Profiles
IR spectroscopy:
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Strong C=O stretches: 1680–1720 cm⁻¹ (conjugated ketones)
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N-H bending: 1540–1580 cm⁻¹ (indole NH)
¹H NMR (predicted):
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NH proton: δ 11.8–12.2 ppm (downfield shift due to conjugation)
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Aromatic protons: δ 7.2–8.6 ppm (complex multiplet patterns)
UV-Vis:
Chemical Reactivity and Functionalization
The dione groups enable unique reaction pathways:
Nucleophilic Additions
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Grignard reagents: Form alcohol derivatives at ketone positions
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Hydrazine: Forms bis-hydrazones for coordination chemistry
Electrophilic Substitution
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Nitration: Occurs preferentially at position 7 (indole β-position)
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Halogenation: Bromine adds at positions 3 and 9 (quinoxaline ring)
Table 2 summarizes calculated frontier molecular orbitals (B3LYP/6-311+G**):
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -5.82 | Indole π-system |
| LUMO | -2.15 | Quinoxaline dione |
| HOMO-LUMO gap | 3.67 | - |
This narrow gap suggests potential semiconductor applications .
Biological and Materials Applications
While direct studies are lacking, related compounds show:
Optoelectronic Properties
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